3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound, known for its unique structural framework and potential applications in various scientific domains. This compound features a quinazolinone core, a piperidinyl group, and a methylthiobenzoyl moiety, which contribute to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one, a multi-step synthetic route is typically employed:
Formation of Quinazolinone Core: Initial synthesis involves the preparation of the quinazolinone core through the cyclization of appropriate precursors, such as anthranilic acid derivatives with amides or esters under acidic or basic conditions.
Piperidinyl Group Addition:
Methylthiobenzoyl Attachment: The final step entails the attachment of the methylthiobenzoyl group via acylation reactions using 2-(methylthio)benzoyl chloride under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis is often optimized to enhance yield and purity:
Catalysis and Process Optimization: Use of catalytic agents to streamline each reaction step, improving efficiency and minimizing by-products.
Automated Synthesis: Employing automated flow synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Hydrogenation or reaction with reducing agents such as lithium aluminum hydride can reduce ketones and imines within the structure.
Substitution: Electrophilic aromatic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substituents: Halogens, alkyl groups using reagents like alkyl halides in the presence of bases or acids.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications, such as:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Acts as a probe for studying receptor interactions and enzyme inhibition.
Medicine: Potential lead compound for developing therapeutic agents, particularly in oncology and neurology.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one involves:
Molecular Targets: Interaction with specific receptors or enzymes, modulating their activity.
Pathways: The compound may influence signal transduction pathways, leading to altered cellular responses. The exact pathways are determined by the functional groups present and the nature of interactions with biological targets.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
3-(1-benzoyl)piperidin-3-yl)quinazolin-4(3H)-one: Lacks the methylthio group, leading to different biological activity and reactivity.
3-(1-(2-methylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one: Has a methyl instead of a methylthio group, which affects lipophilicity and pharmacokinetics.
Similar Compounds
**3-(1-benzoyl)piperidin-3-yl)quinazolin-4(3H)-one
**3-(1-(2-methylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
**Quinazolinone derivatives with various acyl and alkyl substitutions
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Properties
IUPAC Name |
3-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-19-11-5-3-9-17(19)20(25)23-12-6-7-15(13-23)24-14-22-18-10-4-2-8-16(18)21(24)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREQVASSDVIXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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